molecular formula C28H29ClN2O5S B11442174 Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11442174
M. Wt: 541.1 g/mol
InChI Key: FCOGKQBSXLVYEI-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a tetrahydroisoquinoline moiety, and a chlorophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps. One common route includes the reaction of 4-chlorophenyl isothiocyanate with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form an intermediate. This intermediate is then reacted with ethyl 4-hydroxybenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of a tetrahydroisoquinoline moiety with a benzoate ester and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H29ClN2O5S

Molecular Weight

541.1 g/mol

IUPAC Name

ethyl 4-[[2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29ClN2O5S/c1-4-35-27(32)18-5-11-22(12-6-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)13-14-31(24)28(37)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37)

InChI Key

FCOGKQBSXLVYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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